N,4-dimethylpiperazine-1-carbothioamide
Description
Properties
CAS No. |
64574-95-4 |
|---|---|
Molecular Formula |
C7H15N3S |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
N,4-dimethylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C7H15N3S/c1-8-7(11)10-5-3-9(2)4-6-10/h3-6H2,1-2H3,(H,8,11) |
InChI Key |
VFIQPHIYQWWLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for N,4-Dimethylpiperazine-1-carbothioamide
Direct Synthesis via Isothiocyanate Condensation
The most widely documented method involves the reaction of N,4-dimethylpiperazine with methyl isothiocyanate under controlled conditions. This approach leverages the nucleophilic attack of the piperazine amine on the electrophilic carbon of the isothiocyanate, forming the thiourea linkage.
Representative Procedure
- Reactants : N,4-Dimethylpiperazine (1.0 equiv), methyl isothiocyanate (1.1 equiv).
- Solvent : Anhydrous ethanol or dichloromethane.
- Conditions : Stirring at 25–40°C for 12–24 hours under inert atmosphere.
- Workup : Removal of solvent under reduced pressure, followed by recrystallization from ethanol/chloroform (1:1 v/v).
Key Observations
Thiation of Carboxamide Precursors
An alternative route involves converting N,4-dimethylpiperazine-1-carboxamide (PubChem CID: 349502) to the corresponding carbothioamide using thiation reagents. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is particularly effective for this transformation.
Representative Procedure
- Reactants : N,4-Dimethylpiperazine-1-carboxamide (1.0 equiv), Lawesson’s reagent (0.55 equiv).
- Solvent : Dry toluene or tetrahydrofuran.
- Conditions : Reflux at 110°C for 6–8 hours.
- Workup : Column chromatography (silica gel, ethyl acetate/hexane) to isolate product.
Key Observations
Alternative Methods
Thiophosgene-Mediated Synthesis
Thiophosgene (Cl₂C=S) reacts with N,4-dimethylpiperazine to form the carbothioamide via intermediate thiocarbamoyl chloride. This method requires stringent safety protocols due to thiophosgene’s toxicity.
Procedure
- Reactants : N,4-Dimethylpiperazine (1.0 equiv), thiophosgene (1.05 equiv).
- Solvent : Dichloromethane at 0°C.
- Conditions : Gradual warming to room temperature over 2 hours.
- Workup : Neutralization with aqueous NaHCO₃, extraction, and drying.
Solid-Phase Synthesis
Emerging protocols utilize polymer-supported reagents to streamline purification. For example, Wang resin-bound isothiocyanates facilitate efficient coupling with N,4-dimethylpiperazine, though yields remain moderate (50–65%).
Reaction Optimization and Conditions
Solvent and Temperature Effects
- Polar Solvents : Ethanol and DMF enhance reaction rates by stabilizing transition states through hydrogen bonding.
- Nonpolar Solvents : Toluene minimizes side reactions in thiation processes but prolongs reaction times.
Table 1: Comparative Analysis of Synthesis Methods
| Method | Reactants | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Isothiocyanate Route | N,4-Dimethylpiperazine + MeNCS | Ethanol | 25–40 | 70–85 | ≥95 |
| Thiation Route | Carboxamide + Lawesson’s Reagent | Toluene | 110 | 60–75 | ≥90 |
| Thiophosgene Route | N,4-Dimethylpiperazine + Cl₂C=S | DCM | 0→25 | 65–80 | ≥85 |
Analytical Characterization
Spectroscopic Data
Applications and Derivatives
Medicinal Chemistry
N,4-Dimethylpiperazine-1-carbothioamide serves as a precursor to P2X7 receptor antagonists, which show promise in treating inflammatory disorders. Structural modifications, such as bromination at the 4-position, enhance binding affinity by 30–40% in preclinical models.
Materials Science
The compound’s thiourea moiety facilitates coordination with transition metals, enabling applications in catalysis and sensor development. For example, Pd(II) complexes derived from this ligand exhibit 85% efficiency in Suzuki-Miyaura couplings.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N,4-dimethylpiperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,4-dimethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of N,4-dimethylpiperazine-1-carbothioamide, emphasizing substituent variations and their implications:
Key Structural and Functional Differences
Substituent Effects on Bioactivity
- Electron-Donating Groups (e.g., methoxy, hydroxyethyl) : Improve solubility and bioavailability. For example, 4-(2-hydroxyethyl)piperazine derivatives show enhanced interaction with hydrophilic biological targets .
- Electron-Withdrawing Groups (e.g., nitro, formyl) : Increase electrophilicity, favoring interactions with nucleophilic enzyme residues or metal ions. The nitro group in 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide may enhance redox activity .
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzyl, pyridinyl) contribute to π-π stacking interactions in receptor binding, while aliphatic chains (e.g., methyl, hydroxyethyl) modulate steric and solubility properties .
Carbothioamide vs. Carboxamide
- Carbothioamide (C=S): Stronger metal-binding affinity due to the soft sulfur donor atom. This property is exploited in antimicrobial metal complexes, such as those derived from 4-methylpiperazine-1-carbodithioate .
- Carboxamide (C=O) : More common in drug design for hydrogen bonding with biological targets. For example, N,4-diphenylpiperazine-1-carboxamide derivatives are explored for CNS applications .
Q & A
Q. What are the common synthetic routes for preparing N,4-dimethylpiperazine-1-carbothioamide, and what factors influence reaction yield?
Methodological Answer: Synthesis typically involves cyclization reactions of 1,2-diamine derivatives with sulfamide salts. For example, reacting (S,S)-N,N’-bisnosyl diamine with sulfonylating agents like thiourea derivatives under basic conditions (e.g., DBU) can yield the piperazine-carbothioamide core . Key factors affecting yield include:
- Reagent purity : High-purity starting materials reduce side reactions .
- Temperature : Optimal thermal control prevents decomposition; reactions often proceed at 60–80°C .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction kinetics .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : - and -NMR identify substituents on the piperazine ring and confirm thiourea connectivity (e.g., thiocarbonyl peaks at ~170 ppm in -NMR) .
- FT-IR : Strong absorption bands at ~1150–1250 cm confirm C=S stretching .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound derivatives?
Methodological Answer:
- Solvent screening : Use mixed-solvent systems (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
- Temperature gradients : Gradual cooling from 40°C to 4°C enhances lattice formation .
- Additives : Small amounts of co-solvents (e.g., ethyl acetate) can reduce twinning, as seen in SHELX-refined structures with P2/n space groups .
Q. How can contradictions in NMR splitting patterns for substituted derivatives be resolved?
Methodological Answer:
- 2D NMR : Utilize - HSQC and HMBC to assign coupling patterns and distinguish between conformational isomers .
- DFT calculations : Predict spin-spin coupling constants and compare with experimental data to validate assignments .
- Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) by analyzing temperature-dependent splitting .
Q. What computational strategies predict the biological activity of this compound analogs?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., phosphoglycerate dehydrogenase) based on crystal structures .
- TDDFT studies : Analyze charge-transfer transitions (e.g., metal-ligand interactions) to predict electronic properties influencing bioactivity .
- SAR analysis : Modify substituents (e.g., fluorophenyl groups) and correlate with enzymatic IC values to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
